
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is an organic compound with a molecular formula of C10H10O3 It is characterized by a benzaldehyde core substituted with a cyclopropylmethoxy group at the second position and a hydroxyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Cyclopropylmethoxylation: The hydroxyl group at the fourth position is protected, and the benzaldehyde is subjected to a reaction with cyclopropylmethanol in the presence of a base such as sodium hydride. This results in the formation of this compound.
Deprotection: The protecting group is then removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 2-(Cyclopropylmethoxy)-4-hydroxybenzoic acid.
Reduction: 2-(Cyclopropylmethoxy)-4-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
科学研究应用
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets are subject to ongoing research.
相似化合物的比较
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the cyclopropylmethoxy group, making it less hydrophobic.
2-Methoxy-4-hydroxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
2-(cyclopropylmethoxy)-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-9-3-4-10(13)5-11(9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2 |
InChI 键 |
ZOSAQNWGEAQEOL-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COC2=C(C=CC(=C2)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




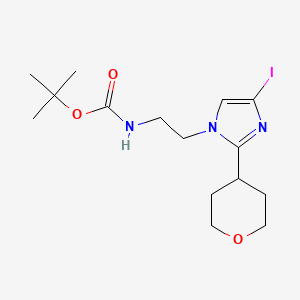
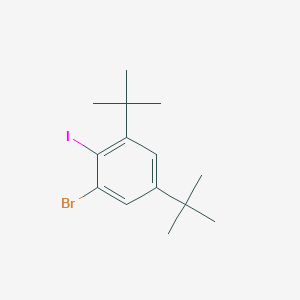


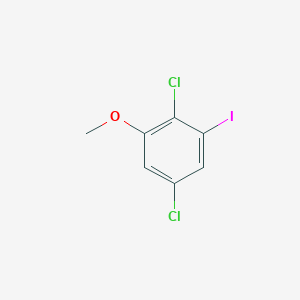
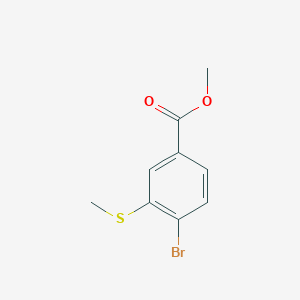

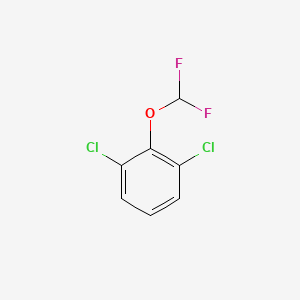
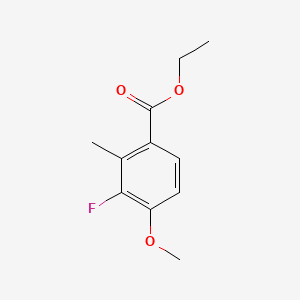
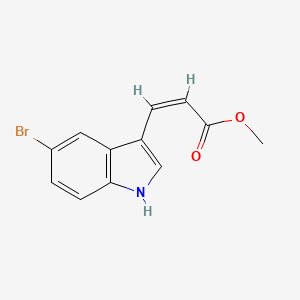

![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B14030653.png)
